3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
Description
Properties
CAS No. |
1178469-22-1 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one typically involves the reaction of 4-methyl-1H-pyrazole with a suitable butanone derivative under controlled conditions. One common method involves the use of 4-methyl-1H-pyrazole and 2-butanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1H-pyrazol-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the butanone group can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazole and butanone derivatives.
Scientific Research Applications
3-(4-methyl-1H-pyrazol-1-yl)butan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
4-(4-Methylphenyl)butan-2-one
- Structure : A butan-2-one backbone with a para-methylphenyl substituent .
- Key Differences: The methylphenyl group is less polar than the pyrazole ring, leading to lower solubility in polar solvents.
- Applications : Primarily used in organic synthesis as a precursor for fragrances or pharmaceuticals .
4-Phenylbut-3-en-2-one (Benzalacetone)
- Structure: A conjugated enone system (α,β-unsaturated ketone) with a phenyl group .
- Key Differences :
- The α,β-unsaturated carbonyl system enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Michael additions or Diels-Alder reactions).
- Lacks the pyrazole’s aromatic heterocycle, resulting in distinct electronic and steric properties.
- Applications : Used in UV-absorbing materials and as a crosslinking agent in polymers .
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one
- Structure: A butan-2-one derivative with a substituted phenolic group .
- Key Differences: The ethoxy and hydroxyl groups enhance solubility in aqueous environments and provide antioxidant properties.
Spiroindeno[1,2-b]quinoxaline Derivatives
- Structure : Complex spirocyclic systems incorporating 4-methylpyrazole units .
- Key Differences :
- The pyrazole ring in these derivatives participates in hydrogen bonding (evidenced by IR peaks at 3357–3264 cm⁻¹), which stabilizes crystal structures .
- High melting points (270–272°C) suggest strong intermolecular interactions, a trait likely shared with 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one due to its pyrazole moiety .
Data Table: Comparative Properties of Butan-2-one Derivatives
Research Findings and Implications
- Synthetic Accessibility : Pyrazole-containing ketones like this compound are typically synthesized via nucleophilic substitution or multicomponent reactions, as seen in spirocyclic analogs .
- Biological Potential: The pyrazole ring’s nitrogen atoms enable hydrogen bonding and metal coordination, suggesting utility in antimicrobial or anticancer agents, akin to patented ammonium compound mixtures .
- Stability: Aromatic pyrazole rings enhance thermal stability compared to aliphatic or phenolic analogs, making the compound suitable for high-temperature applications.
Q & A
Q. Table 1: Example Synthetic Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Methylpyrazole, 3-chlorobutan-2-one, K₂CO₃, DMF, 70°C, 12h | Alkylation |
| 2 | Ethanol/water (1:1), recrystallization | Purification |
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- Spectroscopy :
- X-ray Crystallography : Resolves bond lengths and angles (e.g., pyrazole ring planarity, ketone geometry). For related pyrazoles, triclinic crystal systems with space group P1 are common .
Q. Table 2: Example Crystallographic Data
| Parameter | Value (from ) |
|---|---|
| Space Group | P1 |
| a, b, c (Å) | 6.8148, 11.1115, 13.8239 |
| α, β, γ (°) | 70.935, 81.420, 75.829 |
Advanced: How can researchers resolve contradictions in spectroscopic or biological activity data for this compound?
Answer:
- Cross-Validation : Use complementary techniques (e.g., NMR + X-ray) to confirm structural assignments. For example, conflicting NOE signals in NMR can be resolved via crystallographic data .
- Biological Assay Replication : Test activity across multiple cell lines or enzyme isoforms to rule out context-dependent effects. Similar pyrazole derivatives show variable inhibition depending on assay conditions .
- Statistical Analysis : Apply multivariate methods (e.g., PCA) to distinguish experimental noise from true biological activity .
Advanced: What strategies optimize reaction yields for large-scale synthesis of pyrazole derivatives?
Answer:
- Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts can enhance regioselectivity during alkylation .
- Continuous Flow Chemistry : Reduces side reactions and improves scalability. For example, flow reactors achieve >80% yield for similar ketone-pyrazole conjugates .
- In-line Analytics : Use FTIR or HPLC to monitor reaction progress and adjust parameters in real time .
Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?
Answer:
- Steric Effects : The 4-methyl group on pyrazole hinders nucleophilic attack at the adjacent nitrogen, directing reactivity toward the ketone moiety .
- Electronic Effects : Electron-withdrawing groups (e.g., ketone) activate the α-carbon for nucleophilic additions (e.g., Grignard reactions). Substituent effects are quantified via Hammett constants in related pyrazoles .
Q. Table 3: Reactivity Trends
| Substituent | Reactivity (Relative Rate) |
|---|---|
| 4-Methyl | Moderate (steric hindrance) |
| 4-NO₂ | High (electron withdrawal) |
Advanced: What computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock. Pyrazole derivatives often show affinity for ATP-binding pockets .
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds .
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .
Basic: What safety precautions are required when handling this compound?
Answer:
- Toxicity Screening : Conduct Ames tests for mutagenicity, as some pyrazole derivatives exhibit genotoxicity .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
Advanced: How can researchers address discrepancies in melting point or solubility data across studies?
Answer:
- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to verify melting points and detect polymorphs .
- Solvent Screening : Test solubility in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents. For example, related pyrazoles show higher solubility in DMSO due to H-bonding .
- Inter-lab Collaboration : Share samples with standardized protocols to reconcile data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
